molecular formula C25H19NO5 B11993818 2-oxo-2-phenylethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11993818
M. Wt: 413.4 g/mol
InChI Key: IPDSPMBGUGIRLQ-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-(2,5-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group, a dimethylphenyl group, and an isoindolinecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(2,5-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as phenylacetic acid, dimethylphenylamine, and isoindoline derivatives. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(2,5-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(2,5-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(2,5-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and phenylethyl compounds. Examples include:

  • 2-OXO-2-PHENYLETHYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE
  • 2-OXO-2-PHENYLETHYL 2-(3,5-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE

Uniqueness

2-OXO-2-PHENYLETHYL 2-(2,5-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is unique due to its specific substitution pattern and the presence of both phenylethyl and dimethylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

phenacyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H19NO5/c1-15-8-9-16(2)21(12-15)26-23(28)19-11-10-18(13-20(19)24(26)29)25(30)31-14-22(27)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

IPDSPMBGUGIRLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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